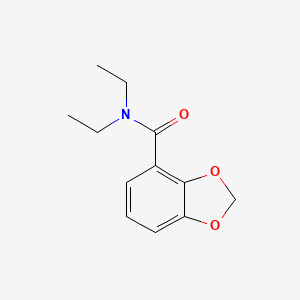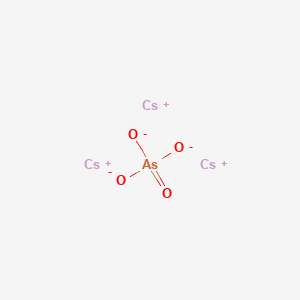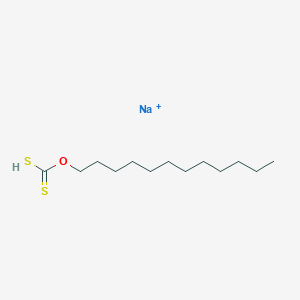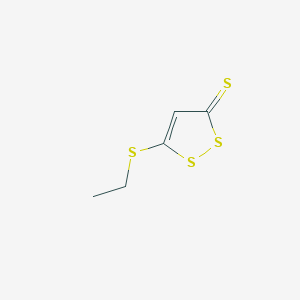
Cesium arsenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cesium arsenate is a chemical compound with the formula CsAsO4 It is composed of cesium, arsenic, and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cesium arsenate can be synthesized through various methods. One common approach involves the reaction of cesium hydroxide (CsOH) with arsenic acid (H3AsO4) under controlled conditions. The reaction typically occurs in an aqueous solution and requires careful monitoring of temperature and pH levels to ensure the formation of this compound crystals.
Industrial Production Methods
Industrial production of this compound often involves large-scale crystallization processes. One method includes the use of heavy water (D2O) and cesium carbonate (Cs2CO3) to adjust the pH of the solution. Sodium tetraborate is used as a catalyst to facilitate the crystallization process, resulting in large, optically acceptable this compound crystals .
Analyse Des Réactions Chimiques
Types of Reactions
Cesium arsenate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It readily reacts with metals to form metal arsenate compounds .
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, as well as oxidizing and reducing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with strong acids may produce arsenic acid and cesium salts, while reactions with reducing agents may yield elemental arsenic and cesium compounds .
Applications De Recherche Scientifique
Cesium arsenate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving arsenic compounds.
Biology: Investigated for its potential effects on biological systems and its interactions with cellular components.
Medicine: Explored for its potential use in radiation therapy and other medical applications due to its unique properties.
Industry: Utilized in the production of specialized materials and as a component in certain industrial processes
Mécanisme D'action
The mechanism of action of cesium arsenate involves its interaction with molecular targets and pathways within biological systems. Arsenate ions can replace phosphate ions in biochemical reactions, disrupting normal cellular processes. This can lead to the formation of unstable compounds that quickly hydrolyze, affecting cellular metabolism and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium arsenate (KAsO4)
- Sodium arsenate (NaAsO4)
- Calcium arsenate (Ca3(AsO4)2)
Uniqueness
Cesium arsenate is unique due to its specific chemical composition and properties.
Propriétés
IUPAC Name |
tricesium;arsorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O4.3Cs/c2-1(3,4)5;;;/h(H3,2,3,4,5);;;/q;3*+1/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEXNZXGPOPAEH-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As](=O)([O-])[O-].[Cs+].[Cs+].[Cs+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsCs3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.636 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16331-85-4, 61136-62-7, 69514-84-7 |
Source


|
| Record name | Caesium arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenic acid, tricesium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061136627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cesium arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069514847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
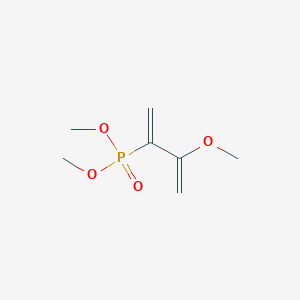
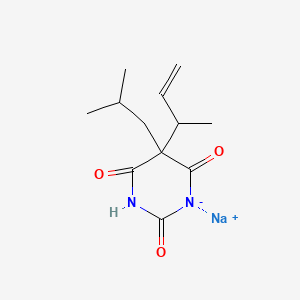
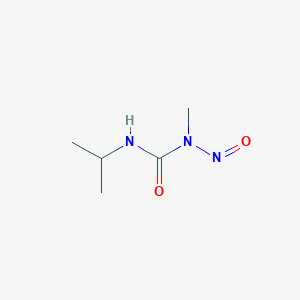
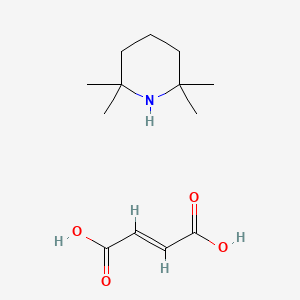

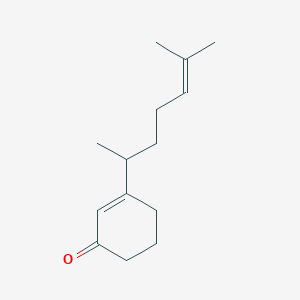

![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
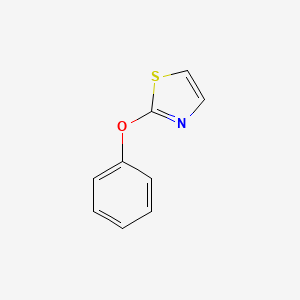
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
